CRBN Binding Affinity: CC-92480 vs. Lenalidomide — 42-Fold Higher Affinity in Competitive FRET Assay
In a direct head-to-head CRBN protein competitive binding assay using a Cy5-labeled CELMoD analog probe, CC-92480 displaced the probe from CRBN with an IC₅₀ value of 0.03 μM, compared to lenalidomide which competed with an IC₅₀ value of 1.27 μM in the identical assay system [1]. This represents an approximately 42-fold higher binding affinity for CC-92480 relative to lenalidomide. The enhanced binding affinity correlates with the compound's ability to more efficiently recruit Ikaros to the CRBN E3 ligase complex, an effect that was independently verified in two orthogonal CRBN/Ikaros binding assays where CC-92480 outperformed pomalidomide [1].
| Evidence Dimension | CRBN binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 0.03 μM |
| Comparator Or Baseline | Lenalidomide: 1.27 μM |
| Quantified Difference | 42.3-fold higher affinity (1.27/0.03) |
| Conditions | CRBN protein competitive binding assay with Cy5-labeled CELMoD analog probe |
Why This Matters
Higher CRBN binding affinity directly enables more efficient target recruitment and degradation, which is essential for overcoming resistance in lenalidomide-refractory disease models.
- [1] Lopez-Girona A, Havens CG, Lu G, et al. CC-92480 Is a Novel Cereblon E3 Ligase Modulator with Enhanced Tumoricidal and Immunomodulatory Activity Against Sensitive and Resistant Multiple Myeloma Cells. Blood. 2019;134(Suppl 1):1812. View Source
